molecular formula C21H22N2O4 B6587047 methyl 6-ethoxy-4-[(2-methoxy-5-methylphenyl)amino]quinoline-2-carboxylate CAS No. 1226437-12-2

methyl 6-ethoxy-4-[(2-methoxy-5-methylphenyl)amino]quinoline-2-carboxylate

Cat. No.: B6587047
CAS No.: 1226437-12-2
M. Wt: 366.4 g/mol
InChI Key: YSCUGJWJBGPQKC-UHFFFAOYSA-N
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Description

Methyl 6-ethoxy-4-[(2-methoxy-5-methylphenyl)amino]quinoline-2-carboxylate is a quinoline derivative with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a quinoline core substituted with an ethoxy group at the 6-position, a methoxy group at the 2-position of the phenyl ring, and a methyl group at the 5-position of the same phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to enhance efficiency and control reaction conditions. Purification steps such as recrystallization or column chromatography are employed to achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The quinoline core can be oxidized to form quinone derivatives.

  • Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

  • Substitution: Reagents like hydrochloric acid (HCl) for electrophilic substitution and sodium hydroxide (NaOH) for nucleophilic substitution.

Major Products Formed:

  • Oxidation: Quinone derivatives

  • Reduction: Hydroquinoline derivatives

  • Substitution: Various substituted quinoline derivatives

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of infections and certain types of cancer.

Industry: The compound is used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

  • Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate

  • 2-methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol

  • Benzoic acid, 2,4-dimethoxy-6-methyl-, methyl ester

Uniqueness: Methyl 6-ethoxy-4-[(2-methoxy-5-methylphenyl)amino]quinoline-2-carboxylate is unique due to its specific substitution pattern on the quinoline ring, which influences its chemical reactivity and biological activity.

Properties

IUPAC Name

methyl 6-ethoxy-4-(2-methoxy-5-methylanilino)quinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-5-27-14-7-8-16-15(11-14)17(12-19(22-16)21(24)26-4)23-18-10-13(2)6-9-20(18)25-3/h6-12H,5H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSCUGJWJBGPQKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(C=C2NC3=C(C=CC(=C3)C)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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